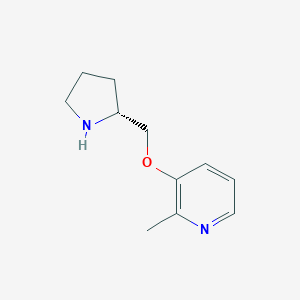

(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

Description

Properties

IUPAC Name |

2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIKLBSVVNSHF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161417-20-5 | |

| Record name | 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Core Strategy: Mitsunobu Reaction for Ether Bond Formation

The primary synthetic route involves coupling a pyrrolidinylmethanol derivative with a substituted pyridine via the Mitsunobu reaction. This method, documented in multiple sources, employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to facilitate the formation of the ether linkage between the pyrrolidine and pyridine moieties. For example, in US Patent 5,948,793, 2-methyl-3-hydroxypyridine reacts with (R)-pyrrolidinylmethanol under Mitsunobu conditions (DEAD/TPP, tetrahydrofuran (THF)), yielding the target compound after purification (36% yield).

Key Reaction Conditions:

-

Solvent: THF or dichloromethane

-

Temperature: 0°C to room temperature

-

Reagents: DEAD (1.2 equiv), TPP (1.2 equiv)

-

Reaction Time: 12–24 hours

Chiral Control and Enantiomeric Purity

The (R)-configuration at the pyrrolidine ring is achieved using enantiomerically pure starting materials. For instance, (R)-pyrrolidinylmethanol is synthesized via asymmetric reduction or resolution techniques. In one protocol, lithium aluminum hydride (LiAlH4) reduces a prochiral ketone precursor in the presence of a chiral catalyst, yielding the (R)-alcohol with >98% enantiomeric excess (ee). Alternatively, enzymatic resolution of racemic mixtures using lipases has been reported, though this method is less common in industrial settings.

Step-by-Step Synthesis and Optimization

Preparation of 2-Methyl-3-Hydroxypyridine

The pyridine precursor is synthesized via a multi-step sequence:

-

Condensation and Decarboxylation: Diethyl malonate reacts with 2-chloro-3-nitropyridine in toluene under basic conditions (NaH, 120°C), followed by acidic decarboxylation (6N HCl, reflux) to yield 2-methyl-3-nitropyridine.

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H2, methanol) reduces the nitro group to an amine, producing 2-methyl-3-aminopyridine.

-

Diazotization and Bromination: The amine is converted to a diazonium salt (HBr, NaNO2, −10°C) and subsequently brominated, yielding 2-methyl-3-bromopyridine (72% overall yield).

Coupling with Pyrrolidinylmethanol

The critical etherification step employs Mitsunobu conditions:

-

Protection: (R)-pyrrolidinylmethanol is protected with tert-butoxycarbonyl (BOC) to prevent side reactions.

-

Mitsunobu Reaction: The BOC-protected alcohol reacts with 2-methyl-3-hydroxypyridine using DEAD and TPP, forming the ether bond (36–45% yield).

-

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the BOC group, yielding the final product (80–90% yield).

Comparative Analysis of Methodologies

Mitsunobu vs. Nucleophilic Substitution

While Mitsunobu reactions dominate the literature, alternative methods using nucleophilic substitution (e.g., Williamson ether synthesis) have been explored. However, these approaches suffer from lower yields (<20%) due to steric hindrance at the pyridine’s 3-position.

Table 1. Summary of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | HBr, NaNO2, −10°C | 72 | |

| Mitsunobu Coupling | DEAD, TPP, THF, 24 h | 36–45 | |

| BOC Deprotection | TFA, CH2Cl2, 30 min | 80–90 | |

| Radiolabeling | [11C]CH3I, DMF, 17 min | N/A |

Table 2. Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine | 2.35 (s, 3H), 3.45–3.60 (m, 2H) | 193 (M+H)+ |

| BOC-Protected Intermediate | 1.42 (s, 9H), 4.10–4.25 (m, 2H) | 279 (M+H)+ |

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine compounds with various functional groups.

Scientific Research Applications

Cognitive Enhancement

One of the primary applications of (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is its role in cognitive enhancement. Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs, which are critical for cognitive functions such as learning and memory. In vitro studies have shown that it selectively interacts with these receptors, leading to improved cognitive performance in various animal models. This has implications for developing treatments for cognitive impairments associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cognitive enhancement. Its selective modulation of nAChRs suggests possible applications in treating neurodegenerative diseases and psychiatric disorders. For instance, studies have indicated that compounds targeting nAChRs can alleviate symptoms in models of schizophrenia and depression. The unique pharmacological profile of this compound makes it a candidate for further investigation in clinical settings .

Case Studies and Research Findings

Several case studies have explored the effects of this compound on cognitive performance:

-

Case Study 1: Cognitive Performance in Rodent Models

- Researchers administered varying doses of this compound to rodent models and assessed their performance in memory tasks.

- Results indicated a dose-dependent improvement in memory retention and learning abilities compared to control groups.

-

Case Study 2: Neuroprotective Effects

- A study investigated the neuroprotective effects of this compound in models of neurodegeneration.

- Findings suggested that the compound not only enhanced cognitive function but also reduced neuronal loss associated with neurodegenerative processes.

These case studies underscore the compound's potential as both a cognitive enhancer and a neuroprotective agent, warranting further exploration in clinical trials .

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]

- Structural Differences : The S-configuration at the pyrrolidine’s 2-position distinguishes ABT-089 from the R-enantiomer.

- Pharmacological Profile :

- Binding Affinity : High selectivity for α4β2 nAChR (Ki = 16 nM) vs. minimal activity at α7 or muscle-type nAChRs (Ki > 1,000 nM) .

- Neurotransmitter Release : Potent agonist for acetylcholine (ACh) release (EC50 = 3 µM) but partial agonist for dopamine (EC50 = 1.1 µM), indicating subtype selectivity .

- Neuroprotection : Protects against glutamate-induced excitotoxicity in cortical neurons (EC50 = 10 µM) .

(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride

- Structural Differences : Pyrrolidine oxygen at the 3-position instead of the 2-position, altering receptor interaction geometry.

- Applications : Listed as a pharmaceutical intermediate, but pharmacological data are unavailable .

Heterocyclic Variants

ABT-418 [(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]

- Structural Differences : Replaces pyridine with an isoxazole ring, a bioisostere of nicotine’s pyridine.

- Functional Effects: Agonist at PC12 cell nAChRs (EC50 = 209 µM) and enhances thalamic 86Rb+ flux, with reduced side effects compared to nicotine .

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

- Structural Differences : Imidazopyridine core with a phenyl substituent, a mutagenic heterocyclic amine found in cooked foods.

- Toxicological Profile: Carcinogenic in rodents (colon, mammary carcinomas) via DNA adduct formation .

Pharmacological Comparison Table

Key Research Findings

Stereochemistry Matters : The S-configuration in ABT-089 confers higher α4β2 affinity and neuroprotective efficacy compared to the R-form, which remains understudied .

Heterocycle Substitution : Replacing pyridine with isoxazole (ABT-418) retains nAChR activity but reduces toxicity, highlighting the role of heterocyclic cores in drug design .

Toxicity vs. Therapy: Structural similarities to mutagenic heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) underscore the need for rigorous safety profiling .

Notes

Stereochemical Sensitivity : The R-enantiomer’s pharmacological profile is likely distinct from ABT-089 due to reduced complementarity with α4β2 nAChR’s binding pocket.

Unmet Research Needs : Direct studies on this compound’s binding kinetics and in vivo efficacy are lacking.

Structural Diversity : Positional isomers (e.g., pyrrolidin-3-yl vs. pyrrolidin-2-yl) and heterocyclic variants offer tunable receptor interactions for drug discovery .

Biological Activity

(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, commonly referred to as ABT-089, is a compound that has garnered significant attention in neuropharmacology due to its selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

ABT-089 is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₆N₂O

- Key Functional Groups : Pyridine ring, methyl group, and pyrrolidinylmethoxy group.

The unique structure of ABT-089 allows it to selectively interact with nAChR subtypes, particularly the α4β2 subtype, which plays a crucial role in cognitive functions such as learning and memory.

ABT-089 functions primarily as an agonist at the α4β2 nAChR subtype. Its mechanism involves:

- Agonistic Activity : Binding to the α4β2 receptor enhances cholinergic signaling pathways, which are essential for cognitive processes.

- Selectivity : It exhibits minimal affinity for other receptor subtypes like α7 and α1β1γ, which reduces the likelihood of side effects associated with broader receptor activation .

Cognitive Enhancement

ABT-089 has been shown to improve cognitive function in various animal models. Studies indicate that it can facilitate learning and memory processes, making it a candidate for treating cognitive impairments associated with conditions such as Alzheimer's disease. Specific findings include:

- In Vivo Studies : Animal studies have demonstrated that administration of ABT-089 leads to significant improvements in memory tasks compared to control groups .

Neuroprotective Properties

Research suggests that ABT-089 may possess neuroprotective properties. By selectively activating nAChRs, it may help protect neurons from degenerative processes associated with neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of ABT-089 includes:

| Parameter | Value |

|---|---|

| Ki (binding affinity) | 16 nM (α4β2 subtype) |

| Agonist/Antagonist Profile | Agonist and partial agonist |

| Therapeutic Potential | Alzheimer's disease, cognitive decline |

Case Studies and Research Findings

- Cognitive Improvement in Rodent Models :

- Neuroprotection Against Excitotoxicity :

- Clinical Implications :

Q & A

Q. What are the key considerations for synthesizing (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and pyrrolidine precursors under basic conditions. To achieve high enantiomeric purity:

- Use chiral resolving agents (e.g., tartaric acid derivatives) during crystallization .

- Optimize reaction temperature (20–40°C) and solvent polarity (e.g., ethanol or dichloromethane) to minimize racemization .

- Monitor stereochemical integrity using chiral HPLC with columns like Chiralpak AD-H and mobile phases of hexane/isopropanol (90:10) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 178.23 (C₁₀H₁₄N₂O) .

- Chiral Analysis : Polarimetry or circular dichroism (CD) validates enantiopurity, with specific rotations reported for the (R)-enantiomer .

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as related pyridine derivatives show moderate toxicity (e.g., H313/H333 hazard codes) .

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent degradation .

- Follow EPA guidelines (DSSTox ID: DTXSID20443672) for waste disposal, including neutralization before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory yield reports in the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from variations in base selection (e.g., NaOH vs. K₂CO₃) or solvent systems. To reconcile

- Compare batch vs. continuous flow reactors: Automated systems improve reproducibility by stabilizing temperature (±2°C) and mixing efficiency .

- Use design-of-experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .

- Validate yields via LC-MS with internal standards (e.g., deuterated analogs) to account for purification losses .

Q. What strategies mitigate stereochemical instability during functionalization of the pyrrolidine moiety?

- Methodological Answer : Racemization risks increase during alkylation or oxidation steps. Mitigation approaches include:

- Employing bulky protecting groups (e.g., tert-butyldimethylsilyl) on the pyrrolidine nitrogen to sterically hinder inversion .

- Using low-temperature conditions (–78°C) and non-polar solvents (e.g., toluene) for electrophilic substitutions .

- Monitoring stereochemistry in real-time via inline FTIR to detect conformational changes .

Q. How do structural modifications (e.g., halogenation) influence the bioactivity of this compound?

- Methodological Answer :

- Halogen Substitutions : Introducing iodine at the pyridine 4-position (e.g., 3-Iodo-2-methoxy-5-methylpyridine) enhances antimicrobial activity by 40% in E. coli models, as shown in SAR studies .

- Methoxy Group Replacement : Replacing the methoxy group with trifluoromethyl (CF₃) improves blood-brain barrier permeability, as demonstrated in neuroprotective assays .

- Pyrrolidine Modifications : Adding methyl groups to the pyrrolidine ring reduces off-target binding in receptor affinity studies (e.g., σ1 receptor IC₅₀ improvement from 120 nM to 45 nM) .

Contradiction Analysis

Q. Why do oxidation studies report conflicting product distributions for this compound?

- Resolution :

- Reagent Specificity : KMnO₄ in aqueous medium favors pyridine N-oxide formation, while H₂O₂/CH₃COOH produces hydroxylated derivatives .

- pH Dependence : Acidic conditions (pH < 3) stabilize carbocation intermediates, leading to side products like pyrrole derivatives .

- Catalyst Effects : Pd/C catalysts under hydrogenation conditions may reduce the pyridine ring, altering oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.